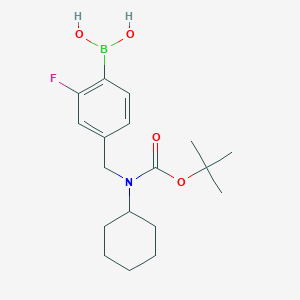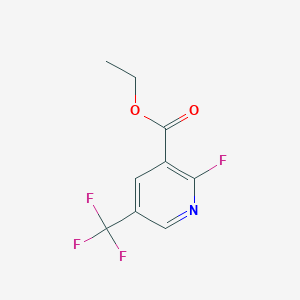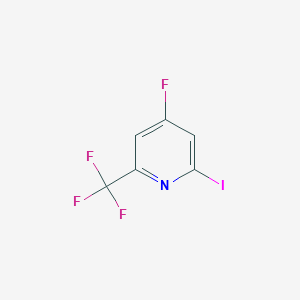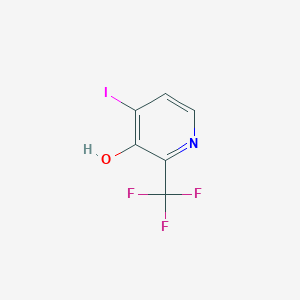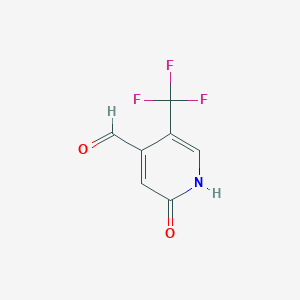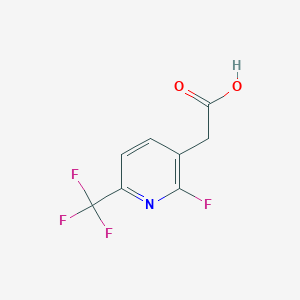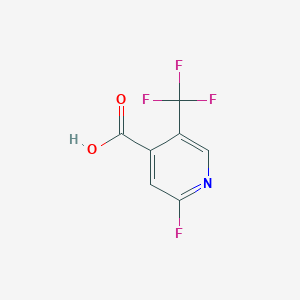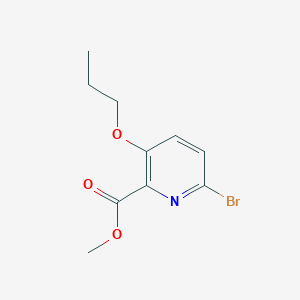
6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester
説明
6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester, also known as 6-BPPME, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biological sciences. It is a versatile and useful compound due to its low toxicity and ease of synthesis. 6-BPPME is used in research to study the mechanisms of action of drugs and to explore the biochemical and physiological effects of compounds on the body.
科学的研究の応用
Synthesis of Pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic Acid :
- The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane/potassium carbonate, producing methylester of pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic acid. This demonstrates the compound's role in the synthesis of complex heterocyclic structures, which can be crucial in pharmaceutical and material science research (Daliacker, Fechter, & Mues, 1979).
Synthesis of Dopamine and Serotonin Receptors Antagonists :
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlights its application in developing antagonists for neurological applications (Hirokawa, Horikawa, & Kato, 2000).
Synthesis of Biologically Active 1,4-Dihydropyridine-3-carboxylic Acid Esters :
- A series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates were synthesized, showing potential in creating biologically active 1,4-dihydropyridine-3-carboxylic acid esters, widely used in cardiovascular drug research (Andzans et al., 2013).
Inhibition of Microbial Degradation of Sterol Side Chains :
- Methyl esters of acetylene carboxylic acids, including analogs of the compound, were synthesized and shown to inhibit microbial degradation of sterol side chains, providing insights into microbial interaction with sterols (Ohtsuka, Fujimoto, & Ikekawa, 1986).
Synthesis of 3,3-Dimethoxyazetidine-2-Carboxylic Acid Derivatives :
- Cyclization of γ-amino-α-bromocarboxylic esters resulted in new 3,3-dimethoxyazetidine-2-carboxylates, aiding the development of novel cyclic amino acid derivatives (Mangelinckx et al., 2005).
Formation of Colored Complexes with Group VIII Metal Ions :
- Derivatives of the compound showed potential as analytical reagents, forming colored complexes with Group VIII metal ions, indicating its use in analytical chemistry (Leard, Bedenbaugh, & Bedenbaugh, 1983).
Synthesis of Carboxylic Esters from Carboxylic Acids and Alcohols :
- The compound is involved in the synthesis of various carboxylic esters from carboxylic acids and alcohols, underlining its role in esterification reactions used in the synthesis of organic compounds (Shiina, Ibuka, & Kubota, 2002).
Spectroscopic Characterization of Monoamide Isomers :
- The compound is used in the spectroscopic characterization of new ligand monoamide isomers, demonstrating its role in the structural analysis of organic compounds (Kadir et al., 2019).
Synthesis and Characterization of New Diacid Monomers and Poly (ester-imide) :
- The compound's derivatives are used in the synthesis and characterization of new diacid monomers and poly (ester-imide), contributing to polymer science and material research (Kamel, Mutar, & Khlewee, 2019).
Synthesis of Naphthyridine Derivatives :
- Its application in the condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids for the synthesis of naphthyridine derivatives, a structure significant in various pharmacological studies (Ames & Dodds, 1972).
Safety and Hazards
特性
IUPAC Name |
methyl 6-bromo-3-propoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMIDYBDBPSFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



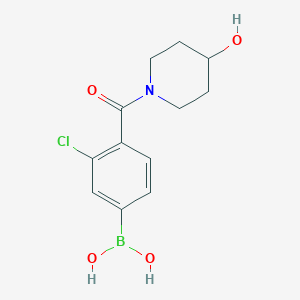

![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)


